4-ethyl-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine 4-ethyl-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
Brand Name: Vulcanchem
CAS No.: 2549016-72-8
VCID: VC11845449
InChI: InChI=1S/C16H22N6/c1-4-14-11-15(20-13(3)19-14)21-7-9-22(10-8-21)16-17-6-5-12(2)18-16/h5-6,11H,4,7-10H2,1-3H3
SMILES: CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=CC(=N3)C
Molecular Formula: C16H22N6
Molecular Weight: 298.39 g/mol

4-ethyl-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

CAS No.: 2549016-72-8

Cat. No.: VC11845449

Molecular Formula: C16H22N6

Molecular Weight: 298.39 g/mol

* For research use only. Not for human or veterinary use.

4-ethyl-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine - 2549016-72-8

Specification

CAS No. 2549016-72-8
Molecular Formula C16H22N6
Molecular Weight 298.39 g/mol
IUPAC Name 4-ethyl-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
Standard InChI InChI=1S/C16H22N6/c1-4-14-11-15(20-13(3)19-14)21-7-9-22(10-8-21)16-17-6-5-12(2)18-16/h5-6,11H,4,7-10H2,1-3H3
Standard InChI Key HCTSFPPAFWYFIH-UHFFFAOYSA-N
SMILES CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=CC(=N3)C
Canonical SMILES CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=CC(=N3)C

Introduction

General Chemical Data

PropertyValue/Description
Molecular FormulaC15H21N5
Molecular Weight~271.37 g/mol
Functional GroupsPiperazine, pyrimidine, alkyl groups
SolubilityLikely soluble in polar organic solvents (e.g., DMSO) due to nitrogen-rich structure

Synthesis

The synthesis of such pyrimidine derivatives often involves multi-step reactions:

  • Formation of the Pyrimidine Core:

    • The pyrimidine ring is typically synthesized via cyclization reactions involving urea or guanidine derivatives with β-diketones or α,β-unsaturated carbonyl compounds.

  • Substitution at Position 6:

    • The introduction of the piperazine moiety is achieved through nucleophilic substitution using halogenated pyrimidines as intermediates.

  • Functionalization of the Piperazine Ring:

    • The attachment of the methylpyrimidine group to the piperazine ring can be carried out through alkylation or amidation reactions.

Example Reaction Scheme

  • Synthesis of 4-ethyl-2-methylpyrimidine via condensation of ethyl acetoacetate and formamidine.

  • Chlorination at position 6 followed by substitution with piperazine.

  • Alkylation of piperazine with methylpyrimidine derivatives.

Potential Applications

Pyrimidine derivatives, including compounds like this one, are widely studied for their pharmacological properties:

  • Anticancer Activity:

    • Pyrimidines often exhibit inhibitory effects on enzymes like kinases (e.g., EGFR) involved in cancer cell proliferation .

  • Antiviral Properties:

    • Substituted pyrimidines have been explored as inhibitors targeting viral polymerases, such as influenza A virus polymerase .

  • Neurological Applications:

    • Piperazine-containing structures have shown promise as modulators of neurological receptors (e.g., muscarinic receptors) .

Mechanism of Action

The activity of such compounds typically arises from their ability to interact with biological targets through hydrogen bonding and π-stacking interactions facilitated by the aromatic pyrimidine ring and nitrogen atoms.

Analytical Characterization

For structural confirmation and purity assessment, standard analytical techniques are used:

TechniquePurpose
NMR SpectroscopyElucidates chemical structure and confirms substitution patterns .
Mass SpectrometryDetermines molecular weight and fragmentation patterns .
IR SpectroscopyIdentifies functional groups (e.g., C=N stretching in pyrimidines).

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